5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
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Description
5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyranone derivative that has shown promising results in various scientific research studies.
Scientific Research Applications
Antiproliferative Activity
Compounds with structures incorporating pyrazole and pyranone moieties have been investigated for their potential antiproliferative effects. For example, novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes have shown dose-dependent decrease in cell proliferation across various melanoma cell lines, highlighting their potential in anticancer research (Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006).
Anti-inflammatory and Anticancer Agents
Research on pyrazolopyrimidines derivatives has explored their use as anticancer and anti-5-lipoxygenase agents. These studies focus on the synthesis of compounds that could offer new therapeutic approaches for treating cancer and inflammation, with structure-activity relationship (SAR) analysis providing insights into their potential mechanisms of action (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Tuberculostatic Activity
Derivatives of phenylpiperazine, a structural component similar to that found in 5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, have been studied for their tuberculostatic activity. These studies aim to develop new therapeutic agents for tuberculosis, showcasing the importance of structural diversity in drug discovery (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Anticancer Activity of Pyran Derivatives
The synthesis of polysubstituted 4H-pyran derivatives via microwave-assisted methods has shown promise in anticancer research. These compounds have been evaluated against different human cancer cell lines, highlighting the potential for pyran derivatives in developing novel anticancer treatments (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Corrosion Inhibition
Aryl pyrazolo pyridines have been studied for their corrosion inhibition effects on copper in hydrochloric acid systems. This research not only provides insights into the protective mechanisms against copper corrosion but also illustrates the versatility of pyrazolo pyridine derivatives in applications beyond pharmacology (Sudheer & Quraishi, 2015).
properties
IUPAC Name |
5-(2-oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-20-14-19(28-16-21(20)29-17-22(27)25-8-4-5-9-25)15-23-10-12-24(13-11-23)18-6-2-1-3-7-18/h1-3,6-7,14,16H,4-5,8-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDXCHOOQGPDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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